molecular formula C20H22N6O2S B2952735 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 1251604-48-4

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B2952735
CAS No.: 1251604-48-4
M. Wt: 410.5
InChI Key: RYWPBUVEAOUDKZ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 6-position with a 1H-pyrazole ring via a thioether linkage (-S-). The synthesis of analogous compounds involves nucleophilic substitution reactions between bromo-ethanone intermediates and heterocyclic thiols under basic conditions (e.g., triethylamine in ethanol) . Such derivatives are often explored for antiproliferative or kinase inhibitory activities due to their structural resemblance to purine analogs .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-28-17-5-3-16(4-6-17)24-9-11-25(12-10-24)20(27)14-29-19-13-18(21-15-22-19)26-8-2-7-23-26/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWPBUVEAOUDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4OSC_{19}H_{22}N_4OS, with a molecular weight of approximately 366.47 g/mol. The structure features a pyrimidine ring , a pyrazole moiety , and a piperazine ring , which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, derivatives with similar structures have been shown to inhibit enzymes such as PARP1, which is involved in DNA repair mechanisms and cancer progression .
  • Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways and exhibit anxiolytic or antidepressant effects.
  • Antimicrobial Activity : Compounds with similar thioether linkages have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against various pathogens .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, indicating moderate efficacy .

Anti-Tubercular Activity

In a study focusing on anti-tubercular agents, several derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds with similar structural features showed IC90 values ranging from 3.73 to 40.32 μM, suggesting potential for further development in treating tuberculosis .

Data Table: Summary of Biological Activities

Compound NameStructureBiological ActivityIC50/IC90 Values
This compoundStructureAnticancer, AntimicrobialIC50: 18 μM (breast cancer), IC90: 40.32 μM (tuberculosis)
Similar Thioether DerivativeStructureAntimicrobial-
Piperazine DerivativeStructureEnzyme Inhibitor (PARP1)-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Potential Pharmacological Relevance
Target Compound C20H21N5O2S 403.48 Pyrimidine-thioether, 1H-pyrazole, 4-methoxyphenyl-piperazine Kinase inhibition, antiproliferative
2-((1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone C25H26N6O2S 474.6 Hydroxyl group on pyrazolo-pyrimidine, 2,3-dimethylphenyl substituent Enhanced solubility, receptor selectivity
1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone C19H18F3N7O 417.4 1,2,4-Triazole substituent, trifluoromethylphenyl group Metabolic stability, lipophilicity
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one C27H27FN6O3 526.55 Fluorophenyl-piperazine, morpholine, pyridazinone core CNS targeting, serotonin receptor modulation
Key Observations:
  • Core Heterocycles: The target compound’s pyrimidine-thioether scaffold is distinct from pyridazinone () or pyrazolo-pyrimidine () cores in analogs. These differences influence electronic properties and binding affinities.
  • Substituent Effects : The 4-methoxyphenyl group on the piperazine (target) contrasts with fluorophenyl () or trifluoromethylphenyl () moieties, altering steric and electronic profiles. Methoxy groups may enhance solubility, while fluorinated groups improve metabolic stability .
Critical Reaction Parameters:
  • Base: Triethylamine is commonly used to deprotonate thiols, facilitating nucleophilic attack on the bromo-ethanone intermediate .
  • Solvent: Ethanol or dioxane is preferred for solubility and reaction homogeneity .
  • Temperature : Reactions typically proceed at room temperature or mild reflux (40–60°C) to avoid decomposition of sensitive intermediates .

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